tert-Butyl (2-Hydroxyethyl-d4)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
tert-butyl N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)/i4D2,5D2 |
InChI Key |
GPTXCAZYUMDUMN-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Site Specific Deuteration in Carbamate Frameworks
Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules
The introduction of deuterium into specific positions within a molecule can be achieved through two primary strategies: direct hydrogen-deuterium exchange on an existing molecular scaffold or the construction of the molecule from pre-deuterated building blocks.
Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This method is one of the most common and efficient for site-selective deuteration. rsc.org The feasibility and selectivity of H-D exchange depend heavily on the acidity of the C-H bond and the reaction conditions employed.
Acid and Base-Catalyzed Exchange : These reactions are effective for hydrogen atoms adjacent to activating functional groups, such as carbonyls, where enol or enolate intermediates can be formed. quimicaorganica.org For a molecule like tert-Butyl (2-hydroxyethyl)carbamate, the hydrogens on the ethyl group are not sufficiently acidic for simple acid or base-catalyzed exchange under mild conditions. More drastic conditions could lead to non-specific exchange or decomposition of the molecule. mdpi.com
Metal-Catalyzed Exchange : For non-activated C(sp³)–H bonds, as found in the ethyl group of the target carbamate (B1207046), metal-catalyzed methods are often required. nih.gov Transition metals, such as platinum, palladium, iridium, and rhodium, can activate C-H bonds, facilitating their cleavage and subsequent reaction with a deuterium source, which is commonly deuterium oxide (D₂O). mdpi.comresearchgate.net For instance, platinum oxide (Adam's catalyst) has been used to facilitate deuterium exchange on carbon atoms in amines. mdpi.com Copper-catalyzed systems have also been developed for site-specific deuteration, offering a redox-neutral pathway that utilizes D₂O as the deuterium source and demonstrates broad functional group tolerance. nih.gov These catalytic approaches are pivotal for late-stage deuteration, where the core molecular structure is already assembled.
| Catalyst Type | Typical Deuterium Source | Applicable C-H Bonds | Key Characteristics |
| Acid/Base | D₂O, Deuterated Acids/Bases | α-to-carbonyl, acidic protons | Mechanism involves enol or enolate intermediates. quimicaorganica.org |
| Transition Metal (e.g., Pt, Ir, Cu) | D₂O, D₂ gas | Unactivated C(sp²)-H and C(sp³)-H | Enables deuteration of less reactive sites; can be highly regioselective. rsc.orgmdpi.comnih.gov |
| Photoredox Catalysis | D₂O | Benzylic positions, others | Uses visible light and a photocatalyst; offers mild reaction conditions. researchgate.net |
Interactive Data Table 1: Overview of Catalytic Approaches for Hydrogen-Deuterium Exchange.
An alternative and often more direct route to achieving site-specific deuteration is to construct the target molecule from smaller, isotopically enriched precursors. nih.gov This "bottom-up" approach guarantees the location of the deuterium atoms and often results in very high isotopic purity, contingent on the purity of the starting materials. nih.gov
For the synthesis of tert-Butyl (2-Hydroxyethyl-d4)carbamate, the most logical deuterated building block is ethanolamine-d4 (H₂N-CD₂-CD₂-OH). In this strategy, the four deuterium atoms are already precisely installed on the ethyl scaffold. The synthesis would then proceed by protecting the amino group of ethanolamine-d4. A standard method involves the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent, often in the presence of a mild base.
This method offers significant advantages:
High Regioselectivity : The positions of the deuterium atoms are predetermined by the choice of the starting material.
High Isotopic Enrichment : The final isotopic purity is directly related to that of the deuterated precursor, which can often be obtained in highly enriched forms (≥98 atom % D).
Controlled Synthesis : This strategy provides tight control over the purity and isotopic distribution of the final product, which is a critical need for pharmaceutical applications. nih.gov
The increasing availability of a wide array of deuterated building blocks has made this synthetic strategy a cornerstone in medicinal chemistry and drug design. enamine.netenamine.net
Spectroscopic and Chromatographic Techniques for Verification of Deuterium Incorporation
Confirmation of successful deuteration, including the location and level of isotopic enrichment, requires specialized analytical techniques. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is indispensable for determining the exact location of the deuterium atoms within the molecule. rsc.org
Proton NMR (¹H NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethyl group (-CH₂-CH₂-) would be significantly diminished or completely absent, providing strong evidence of successful deuteration at these positions. researchgate.net
Deuterium NMR (²H NMR) : This technique directly observes the deuterium nuclei. A ²H NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions, offering definitive proof of the site of incorporation. sigmaaldrich.com The integration of these signals can also be used to quantify the deuterium content at each site.
Carbon-13 NMR (¹³C NMR) : In the ¹³C NMR spectrum, carbons bonded to deuterium (C-D) exhibit characteristic triplet splitting patterns (due to the spin I=1 of deuterium) and an upfield shift compared to carbons bonded to hydrogen (C-H). This provides further confirmation of the deuteration sites.
The combination of these techniques allows for a comprehensive characterization of the deuterated compound, confirming its molecular structure, isotopic purity, and the site-specificity of the deuterium labeling. rsc.org
| Technique | Information Provided | Expected Result for this compound |
| HR-MS | Confirms overall deuterium incorporation and calculates isotopic purity. | Molecular ion peak shifted by ~4 m/z units higher than the non-deuterated compound. rsc.org |
| ¹H NMR | Verifies the site of deuteration by observing the disappearance of proton signals. | Absence or significant reduction of signals for the two methylene (B1212753) (-CD₂-) groups. researchgate.net |
| ²H NMR | Directly detects deuterium atoms and confirms their location. | Signals appear at the chemical shifts corresponding to the ethyl group positions. sigmaaldrich.com |
| ¹³C NMR | Confirms C-D bonds through characteristic splitting and chemical shifts. | Carbons of the ethyl group show triplet splitting and an upfield shift. |
Interactive Data Table 3: Analytical Techniques for Verification of Deuteration.
Applications in Quantitative Analytical Chemistry Utilizing Deuterated Internal Standards
Principles of Isotope Dilution Mass Spectrometry in Bioanalytical Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for the highest accuracy in quantification. nih.govnih.gov The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte, such as tert-Butyl (2-Hydroxyethyl-d4)carbamate, to the sample at the earliest possible stage of the analytical workflow. This "isotopic spike" serves as an internal reference.
The core of the IDMS technique is the measurement of the ratio of the signal from the naturally occurring analyte to that of the isotopically labeled internal standard. Because the analyte and the internal standard are chemically identical, they behave identically during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov Any loss of analyte during extraction, derivatization, or injection will be accompanied by a proportional loss of the internal standard. Similarly, any variation in ionization efficiency will affect both the analyte and the internal standard to the same extent. nih.gov By measuring the ratio of the two species, these sources of variability are effectively cancelled out, leading to a highly accurate and precise determination of the analyte concentration. nih.gov
Method Development and Validation for Chromatographic-Mass Spectrometric Assays (e.g., LC-MS/MS, GC-MS)
The development and validation of robust chromatographic-mass spectrometric methods are critical for reliable bioanalytical data. The use of a suitable internal standard is a key consideration in this process.
In quantitative LC-MS/MS or GC-MS methods, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte. The response of the analyte is typically plotted against its concentration. When an internal standard like this compound is used, the calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
This ratio-based calibration is inherently more accurate than using the analyte response alone. It corrects for variations in injection volume and instrument response, which can fluctuate over the course of an analytical run. The stable isotope-labeled internal standard co-elutes with the analyte, ensuring that any chromatographic or mass spectrometric variations are accounted for, thereby significantly improving the accuracy and precision of the quantification. nih.gov
A representative table illustrating the improved precision and accuracy when using a deuterated internal standard is shown below. While specific data for this compound is not publicly available, this table demonstrates the typical performance improvement observed.
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Precision (%CV) | ||
| Low QC | 12.5% | 3.2% |
| Mid QC | 9.8% | 2.5% |
| High QC | 8.5% | 1.8% |
| Accuracy (%Bias) | ||
| Low QC | -15.2% | -2.1% |
| Mid QC | -8.7% | 1.5% |
| High QC | -6.3% | 0.8% |
This is an illustrative data table demonstrating the general benefits of using a deuterated internal standard.
Bioanalytical samples, such as plasma, urine, and tissue extracts, are complex matrices containing numerous endogenous components. These components can interfere with the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as matrix effect. Ion suppression (a decrease in ionization efficiency) or enhancement (an increase in ionization efficiency) can lead to significant inaccuracies in quantification. nih.gov
A deuterated internal standard like this compound is the most effective tool to compensate for matrix effects. nih.gov Since the internal standard is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable results. nih.gov
Application in High-Throughput Bioanalytical Screening Protocols
High-throughput screening (HTS) involves the rapid analysis of a large number of samples, often in a 96-well or 384-well plate format. In such automated workflows, minor variations in sample preparation, such as pipetting errors or evaporation, can occur. The use of an internal standard added early in the process is crucial for mitigating these potential errors.
The consistent performance of a deuterated internal standard across a large batch of samples ensures that the data generated from HTS assays are reliable and comparable. This is particularly important in drug discovery and development, where decisions are made based on the quantitative data from these screens.
Contributions to Methodological Robustness and Assay Reliability
The ultimate goal of any quantitative analytical method is to be robust and reliable. Method robustness refers to the ability of an assay to remain unaffected by small, deliberate variations in method parameters, while reliability refers to the consistency and accuracy of the results over time.
The incorporation of a deuterated internal standard such as this compound significantly enhances both the robustness and reliability of an assay. It provides a constant reference that compensates for the inherent variability of the analytical system and the complexity of the sample matrix. This leads to assays that are more transferable between laboratories and that produce consistent results over the long term, which is a critical requirement in regulated bioanalysis. nih.gov
Mechanistic Investigations in Drug Metabolism and Pharmacokinetics Using Deuterated Probes
Elucidation of Metabolic Pathways and Identification of Metabolites via Deuterium (B1214612) Isotope Effects
The primary mechanism through which deuterated compounds like tert-Butyl (2-Hydroxyethyl-d4)carbamate aid in metabolic studies is the deuterium kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step are often slowed when a C-D bond must be broken instead. tandfonline.com This phenomenon can be leveraged to identify the specific sites on a molecule that are most susceptible to metabolic transformation, often referred to as "soft spots". nih.gov
When a molecule with multiple potential metabolic sites is deuterated at one of these positions, a reduction in metabolism at that site can be observed. This selective metabolic blockade can lead to several outcomes that are informative for pathway elucidation:
Metabolic Switching: By slowing down a primary metabolic pathway, deuteration can cause the drug's metabolism to be redirected through alternative, secondary pathways that might otherwise be minor or unobservable. nih.govresearchgate.net The identification of these alternative metabolites provides a more complete picture of the compound's biotransformation. For instance, if the deuterated ethyl group in this compound is a site of oxidation, its deuteration could slow this process, potentially revealing other sites of hydroxylation or conjugation on the molecule.
The comparative analysis of metabolite profiles between the deuterated and non-deuterated versions of a compound, typically using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the precise mapping of metabolic pathways.
Table 1: Illustrative Example of Metabolic Switching due to Deuteration
| Metabolite | Relative Abundance (Parent Compound) | Relative Abundance (Deuterated Analog) |
| Parent Compound | 30% | 55% |
| Metabolite A (Oxidation at Deuterated Site) | 60% | 15% |
| Metabolite B (Alternative Pathway) | 5% | 20% |
| Metabolite C (Conjugation Product) | 5% | 10% |
This table illustrates how deuteration at a primary metabolic site can decrease the formation of the corresponding metabolite (Metabolite A) and shunt the metabolism towards alternative pathways, increasing the relative abundance of other metabolites (Metabolite B and C).
Quantification of Metabolic Clearance Rates and In Vitro Metabolic Stability Assessments
In vitro metabolic stability assays are crucial in early drug discovery for predicting a compound's in vivo behavior. researchgate.net These assays, commonly employing human liver microsomes (HLMs) or hepatocytes, measure the rate at which a compound is metabolized. bioivt.com Key parameters derived from these studies are the metabolic half-life (t½) and the intrinsic clearance (CLint), which describes the inherent ability of the liver to metabolize a drug. mdpi.com
Deuterated probes such as this compound are valuable in these assessments. By slowing the rate of metabolism through the KIE, deuteration can lead to a demonstrable improvement in metabolic stability. nih.govalfa-chemistry.com A compound with a longer in vitro half-life and lower intrinsic clearance is generally expected to have a longer duration of action and higher exposure in vivo.
The process involves incubating the deuterated compound and its non-deuterated counterpart with liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time. The results can quantitatively demonstrate the impact of deuteration on metabolic stability.
Table 2: Representative In Vitro Metabolic Stability Data in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| tert-Butyl (2-Hydroxyethyl)carbamate | 25 | 27.7 |
| This compound | 75 | 9.2 |
This representative data shows a significant increase in the in vitro half-life and a corresponding decrease in intrinsic clearance for the deuterated compound, indicating enhanced metabolic stability.
Contributions to Pharmacokinetic Profiling Studies (e.g., assessment of absorption, distribution, and excretion principles)
Increased Systemic Exposure: A lower clearance rate results in higher plasma concentrations of the drug over time, which is measured as an increased Area Under the Curve (AUC).
Prolonged Half-Life: The drug remains in the body for a longer period, which can potentially allow for less frequent dosing. tandfonline.com
Deuterated compounds also play a critical role as internal standards in bioanalytical assays. columbia.edu For accurate pharmacokinetic analysis, drug concentrations in biological matrices like plasma or urine must be precisely quantified. Stable isotope-labeled compounds, such as a deuterated version of the drug being studied, are ideal internal standards for LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte but a different mass. This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to highly accurate and reliable quantification. mdpi.com
Table 3: Hypothetical Pharmacokinetic Parameters in Rats
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½, h) |
| Parent Compound | 450 | 1.0 | 1800 | 3.5 |
| Deuterated Analog | 600 | 1.5 | 3600 | 7.0 |
This table provides a hypothetical comparison of key pharmacokinetic parameters, illustrating how the reduced metabolic clearance of a deuterated analog can lead to higher maximum concentration (Cmax), increased total drug exposure (AUC), and a longer elimination half-life.
Isotopic Tracing and Elucidation of Biochemical Pathways with Deuterated N Substituted Carbamates
Methodological Considerations and Challenges in the Application of Deuterated Compounds
Assessment and Mitigation of Kinetic and Primary Isotope Effects in Biological and Analytical Systems
The replacement of a hydrogen (H) atom with a deuterium (B1214612) (D) atom creates a carbon-deuterium (C-D) bond that is stronger and breaks more slowly than the corresponding carbon-hydrogen (C-H) bond. nih.gov This difference in bond energy and vibrational frequency gives rise to the Kinetic Isotope Effect (KIE), a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step of a reaction. acs.org In the context of drug metabolism, if a C-H bond at a site of metabolic oxidation is replaced with a C-D bond, the rate of that metabolic process can be significantly reduced. acs.orgnih.gov This effect is a cornerstone of "deuterated drug" development, aiming to improve pharmacokinetic profiles by slowing down metabolic clearance, thereby increasing a drug's half-life and exposure. gabarx.comresearchgate.net For a compound like tert-Butyl (2-Hydroxyethyl-d4)carbamate, deuteration on the ethyl group could potentially slow down oxidation at those positions by enzymes such as cytochrome P450.
Assessment and Mitigation:
Metabolic Profiling: The impact of deuteration is assessed by comparing the metabolic profiles of the deuterated compound and its non-deuterated (protiated) analogue in in vitro systems (e.g., liver microsomes) and in vivo models. nih.govsemanticscholar.org
KIE Studies: The magnitude of the KIE (expressed as kH/kD) quantifies the rate difference and helps to confirm whether a specific C-H bond cleavage is rate-limiting. acs.org A significant KIE can sometimes lead to "metabolic switching," where the metabolic burden shifts to another, non-deuterated position on the molecule. nih.gov This necessitates a full characterization of the metabolite profile to ensure that no new, potentially toxic metabolites are formed. nih.gov
Analytical Considerations: In analytical applications, such as using this compound as an internal standard for mass spectrometry, the KIE can be a concern. While stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for correcting matrix effects, a significant KIE could cause chromatographic separation between the analyte and the standard, leading to differential ion suppression and inaccurate quantification. kcasbio.commyadlm.org Mitigation involves careful chromatographic method development to ensure co-elution. researchgate.net
| Isotope Effect | Description | Potential Impact on this compound | Mitigation Strategy |
| Primary KIE | Occurs when the C-D bond is broken in the rate-determining step. acs.org | Slower rate of metabolic oxidation on the deuterated ethyl group. nih.gov | Comprehensive metabolic profiling to identify any metabolic switching. nih.gov |
| Secondary KIE | Occurs when the deuterium is not directly involved in bond cleavage but is located near the reaction center. wikipedia.org | Minor changes in reaction rates or binding affinities. | Typically smaller than PKIEs and often not a primary concern, but noted during mechanistic studies. wikipedia.org |
| Analytical KIE | Potential for chromatographic separation from the non-deuterated analogue. myadlm.org | If used as an internal standard, may not perfectly co-elute with the analyte, affecting quantification. | Optimization of LC methods to ensure co-elution. researchgate.net |
Strategies for Managing Deuterium Exchange and Isotopic Integrity in Complex Environments
A significant challenge in working with deuterated compounds is maintaining their isotopic integrity. Deuterium atoms, particularly those attached to heteroatoms (O-D, N-D) or acidic carbons, can exchange back to hydrogen (protium) in the presence of protic solvents like water, a phenomenon known as back-exchange. rsc.orgnih.gov For this compound, the deuterium atoms are on a carbon framework and are generally stable. However, in certain analytical techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), preventing back-exchange is a critical experimental hurdle. researchgate.netnih.gov
Strategies to Minimize Back-Exchange:
pH and Temperature Control: The rate of back-exchange is highly dependent on pH and temperature. acs.org In HDX-MS experiments, back-exchange is minimized by working at low temperatures (e.g., ~0 °C or subzero) and low pH (e.g., ~2.5-2.7). nih.govacs.org
Chromatographic Techniques: Rapid analytical techniques are essential. The use of ultra-high-performance liquid chromatography (UHPLC) with short gradient times reduces the sample's exposure to protic mobile phases. researchgate.netacs.org Some advanced methods employ chromatography at subzero temperatures or use aprotic solvents to further suppress back-exchange. acs.orgacs.org
Sample Handling: Encapsulating deuterated samples in water-in-oil droplets has been proposed as a novel strategy to retard back-exchange kinetics during sample processing workflows. rsc.org
| Factor | Strategy | Rationale |
| pH | Maintain low pH (typically ~2.5) during analysis. nih.gov | The rate of amide hydrogen exchange is slowest at this pH, preserving the deuterium label. acs.org |
| Temperature | Conduct experiments at low temperatures (~0 °C or subzero). acs.org | Reduces the rate of the chemical exchange reaction. acs.org |
| Time | Use rapid chromatographic separations (UHPLC). researchgate.net | Minimizes the duration of exposure to protic solvents that can cause back-exchange. acs.org |
| Solvent | Employ aprotic solvents or buffer modifiers where possible. acs.org | Reduces the availability of exchangeable protons. acs.org |
Technical Challenges in Achieving High Regioselectivity and Isotopic Enrichment
The synthesis of a deuterated compound like this compound requires precise control over two key parameters: regioselectivity and isotopic enrichment.
Regioselectivity: This refers to the specific placement of deuterium atoms at the desired positions within the molecule. For many applications, particularly in mechanistic studies or for targeted metabolic blocking, site-specific deuteration is essential. nih.govnih.gov Achieving this often requires multi-step synthetic routes, using deuterated precursors or developing highly selective hydrogen isotope exchange (HIE) reactions catalyzed by transition metals. scielo.org.mxrsc.org General acid-catalyzed H/D exchange methods can sometimes lack the required regioselectivity. nih.gov
Isotopic Enrichment: This is the percentage of molecules in the sample that have been successfully deuterated at the target site. It is nearly impossible to synthesize a compound that is 100% isotopically pure. researchgate.net High isotopic enrichment (typically >95-98%) is critical, especially when the compound is used as an internal standard, to avoid signal overlap with the analyte. rsc.org Achieving high enrichment can be challenging and may require multiple exchange cycles or the use of highly deuterated reagents. scielo.org.mx
The synthesis of this compound would likely involve starting from a deuterated precursor, such as ethanolamine-d4, and protecting the amine group. The purity and enrichment of the starting material directly impact the final product. Analytical techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying the isotopic enrichment and structural integrity of the final compound. rsc.orgnih.gov
Economic and Practical Considerations in Deuterated Compound Synthesis and Application
While scientifically valuable, the use of deuterated compounds is associated with significant economic and practical hurdles.
Cost of Synthesis: Deuterated compounds are generally more expensive than their non-labeled counterparts. simsonpharma.comscielo.org.mx This increased cost stems from several factors:
Deuterium Sources: The primary source of deuterium is heavy water (D₂O), which is costly to produce. uwaterloo.ca Other deuterated reagents and solvents also carry a premium. researchgate.net
Complex Synthesis: Syntheses are often more complex and may require specialized catalysts or conditions, adding to development and manufacturing costs. simsonpharma.comresearchgate.net
Scale-up Challenges: Methodologies developed for small-scale laboratory synthesis may not be robust, reliable, or scalable for industrial production. researchgate.net
Analytical Costs: The necessary quality control to confirm isotopic purity and regioselectivity requires sophisticated and expensive analytical instrumentation, such as HR-MS and NMR. rsc.orgnih.gov
Cost-Benefit Analysis: Despite the high cost, the investment in a deuterated compound can be justified. In pharmaceutical research, improved pharmacokinetic properties can lead to a superior drug product. dataintelo.com In bioanalysis, the use of a deuterated stable isotope-labeled internal standard (SIL-IS) significantly improves the accuracy and reliability of LC-MS/MS data, which can reduce method development time and prevent costly study failures. kcasbio.com Regulatory agencies like the European Medicines Agency (EMA) have noted that the vast majority of bioanalytical submissions utilize SIL-IS, underscoring their importance. kcasbio.com The global market for deuterated compounds is growing, driven by their increasing application in pharmaceuticals and research. businessresearchinsights.com
Future Directions and Emerging Research Avenues for Deuterated Carbamate Chemistry
Advancements in Stereoselective Deuteration and Enantiomerically Pure Deuterated Analogs
The three-dimensional arrangement of atoms in a drug molecule is critical to its biological activity. Consequently, the ability to introduce deuterium (B1214612) at specific stereocenters is a paramount objective in modern synthetic chemistry. Future research is intensely focused on developing novel catalytic systems that can achieve high levels of stereoselectivity in deuteration reactions.
Emerging strategies are moving beyond traditional methods, increasingly employing biocatalysis and asymmetric organocatalysis. nih.gov Enzymes, particularly NADH-dependent reductases, offer near-perfect stereo- and isotopic selectivity for the reductive deuteration of C=O, C=N, and C=C bonds under mild, environmentally benign conditions. nih.gov Similarly, the development of chiral phase-transfer organocatalysts, whose stability and reactivity can be enhanced through deuteration themselves, presents a promising avenue for the asymmetric alkylation of amino acid derivatives, which are common precursors for complex carbamate-containing molecules. researchgate.netnih.gov
A significant goal is the synthesis of enantiomerically pure deuterated analogs. Many drugs are chiral, but their enantiomers can interconvert in the body, potentially leading to off-target effects or reduced efficacy. Strategically placing deuterium at a chiral center can stabilize it against such stereoisomerization. acs.org This "Deuterium-Enabled Chiral Switching" (DECS) can effectively isolate the more beneficial enantiomer, a technique with profound implications for improving the safety and efficacy profiles of existing and future drugs. acs.org
Below is a table summarizing emerging catalytic approaches for stereoselective deuteration:
| Catalytic Strategy | Catalyst Type | Key Advantages | Potential Application for Carbamates |
| Biocatalysis | NADH-dependent reductases | Near-perfect chemo-, stereo-, and isotopic selectivity; Mild, aqueous conditions. nih.gov | Asymmetric deuteration of keto-carbamate precursors to form chiral hydroxy-carbamates. |
| Asymmetric Organocatalysis | Chiral Phase-Transfer Catalysts | Metal-free catalysis; High enantioselectivity; Catalyst stability can be improved by deuteration. nih.gov | Stereoselective synthesis of deuterated amino acid derivatives for incorporation into peptide-like carbamate (B1207046) drugs. |
| Transition Metal Catalysis | Iridium or Cobalt Complexes | High efficiency in hydrogen isotope exchange (HIE); Can achieve multideuteration. acs.orgresearchgate.net | Direct, stereoselective C-H deuteration on complex carbamate-containing molecules. |
Integration with Advanced Computational Models for Predictive Deuteration Strategies
The decision of where to place deuterium atoms within a drug molecule is critical for maximizing the desired therapeutic effects. Traditionally, this has been a resource-intensive process of trial and error. The future of deuterated drug design lies in the integration of sophisticated computational models to predict the optimal sites for deuteration.
Machine Learning and Deep Learning: Artificial intelligence is revolutionizing the prediction of drug metabolism. nih.gov Machine learning (ML) models, trained on vast datasets of metabolic reactions, can predict the likely sites of metabolism (SOMs) on a drug candidate. nih.govmdpi.com By identifying these metabolically "soft spots," chemists can proactively deuterate those positions to slow down metabolism, thereby enhancing the drug's half-life and bioavailability. nih.gov Newer deep learning tools, such as Metabolite Translator, function like neural machine translation, treating the input molecule and its metabolic products as different languages to predict a wide range of potential metabolites without being constrained by predefined rules. aihub.orgresearchgate.net
Quantum Mechanical Calculations: The kinetic isotope effect is fundamentally a quantum mechanical phenomenon. wikipedia.orgwikipedia.org Computational chemistry methods like Density Functional Theory (DFT) can be used to model reaction pathways and calculate the predicted magnitude of the KIE for deuteration at different positions. numberanalytics.com This allows researchers to prioritize which sites will yield the most significant metabolic stabilization, optimizing resource allocation for synthetic efforts.
These predictive models are becoming integral to the drug design pipeline, enabling a more rational, efficient, and targeted approach to creating deuterated carbamates and other pharmaceuticals. nih.gov
Prospects in Novel Bioanalytical Platforms and High-Resolution Mechanistic Studies
Deuterated compounds, including carbamates, are invaluable tools in bioanalytical chemistry, and their utility is set to expand with the advent of more sensitive analytical platforms.
Internal Standards in Mass Spectrometry: In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotopically labeled (SIL) compounds are considered the gold standard for internal standards. nih.govscispace.com Deuterated analogs like tert-Butyl (2-Hydroxyethyl-d4)carbamate are ideal because they co-elute with the non-deuterated analyte and have nearly identical chemical properties, yet are distinguishable by their mass. aptochem.com This allows them to accurately correct for variations in sample preparation, injection volume, and ionization efficiency, leading to highly robust and reliable quantitative data. scioninstruments.com While SIL internal standards are the first choice, careful design is needed to ensure the deuterium label is stable and does not alter chromatographic behavior. nih.govresearchgate.net
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique provides detailed insights into protein structure, dynamics, and interactions. nih.gov The method monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium when the protein is placed in a D₂O buffer. nih.govthermofisher.com Regions of the protein that are flexible or exposed to the solvent will exchange deuterium more quickly, while regions locked in stable structures (like beta-sheets) or involved in ligand binding will exchange more slowly. nih.govthermofisher.com Deuterated carbamate ligands could be used in these studies to probe the precise conformational changes that occur within a target protein upon binding, offering high-resolution mechanistic information that is crucial for structure-based drug design. acs.org
Potential for Expanded Applications in Pre-clinical Discovery and Translational Sciences
The strategic use of deuteration is increasingly being recognized as a valuable tool in the early stages of preclinical drug discovery and in facilitating the transition of drug candidates from the lab to the clinic (translational science). aquigenbio.com
Improving ADMET Profiles: Deuteration's primary advantage lies in its ability to improve a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. By selectively slowing down metabolic pathways, deuteration can:
Increase a drug's half-life and systemic exposure. nih.gov
Reduce the formation of potentially toxic metabolites. nih.gov
Decrease the first-pass effect, leading to higher oral bioavailability.
Lower the required dose and dosing frequency, which can improve patient compliance and reduce side effects. nih.gov
These improvements can rescue promising compounds that might otherwise fail in preclinical development due to poor pharmacokinetic properties. researchgate.netnih.gov The success of approved deuterated drugs like deutetrabenazine and deucravacitinib (B606291) has paved the way for broader acceptance and application of this strategy. nih.gov
Translational Applications: In translational science, deuterated compounds serve as powerful probes. They can be used in preclinical animal models to gain a more accurate understanding of human metabolism and to better predict how a drug will behave in clinical trials. aquigenbio.com By providing a clearer picture of a drug's metabolic fate early on, researchers can make more informed decisions about which candidates to advance, ultimately streamlining the drug development process and increasing the likelihood of clinical success. researchgate.net The subtle yet powerful modification of deuteration continues to be a key strategy for creating safer and more effective medicines. nih.gov
Q & A
Q. What are the key considerations for synthesizing tert-Butyl (2-Hydroxyethyl-d4)carbamate with high isotopic purity?
- Methodological Answer : Synthesis typically involves deuterium incorporation during the reduction of precursor ketones or via exchange reactions. For example, deuterated ethanolamine derivatives can be protected with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in tetrahydrofuran (THF) . Isotopic purity is ensured by repeated purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and verified by mass spectrometry (MS) to confirm the d4 isotopic pattern .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For ¹H NMR, the absence of proton signals at the deuterated positions (e.g., -CH₂- vs. -CD₂-) confirms isotopic labeling. ¹³C NMR and DEPT-135 can resolve Boc group carbons (e.g., ~80 ppm for the quaternary C of tert-butyl) . HRMS should show a molecular ion peak matching the theoretical mass (C₇H₁₂D₄NO₃⁺, calculated 190.1484) with <2 ppm error .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its metabolic stability in pharmacokinetic studies?
- Methodological Answer : Deuterium incorporation at metabolically labile positions (e.g., β-hydroxyethyl groups) can reduce cytochrome P450-mediated oxidation via the kinetic isotope effect (KIE). Comparative studies with non-deuterated analogs should measure half-life (t₁/₂) in liver microsomes or plasma using LC-MS/MS. For instance, deuterated compounds may exhibit 2-3 fold longer t₁/₂ due to slower C-D bond cleavage . In vivo studies in rodent models can further validate these findings by tracking deuterium retention in plasma metabolites .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Deuterium substitution can alter hydrogen-bonding networks, affecting crystal packing. Use vapor diffusion methods with deuterated solvents (e.g., D₂O or CD₃OD) to maintain isotopic consistency. If crystallization fails, substitute single-crystal X-ray diffraction with neutron diffraction or dynamic nuclear polarization (DNP)-enhanced NMR to resolve deuterium positions . Pair distribution function (PDF) analysis of X-ray powder data may also provide structural insights .
Data Contradiction and Stability Analysis
Q. How should researchers resolve discrepancies in reported solubility profiles of tert-Butyl carbamate derivatives?
- Methodological Answer : Conflicting solubility data (e.g., in water vs. DMSO) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify water content. For standardized measurements, prepare saturated solutions in deuterated solvents and analyze via ¹H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. What strategies optimize the long-term storage stability of this compound?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent hydrolysis of the Boc group. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC-UV (220 nm). Degradation products (e.g., free ethanolamine-d4) can be quantified against a calibrated reference standard . Lyophilization in the presence of cryoprotectants (trehalose) may enhance stability in aqueous formulations .
Application in Mechanistic Studies
Q. How can this compound be used to probe hydrogen/deuterium exchange (H/D) dynamics in enzymatic reactions?
- Methodological Answer : Incorporate the compound as a substrate in enzyme assays (e.g., esterases or amidases) and track deuterium retention in products via LC-MS. For example, a reduced KIE (k_H/k_D < 2) suggests non-rate-limiting bond cleavage, while a high KIE (>3) indicates deuterium-sensitive transition states. Molecular dynamics simulations can further map H/D exchange hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
